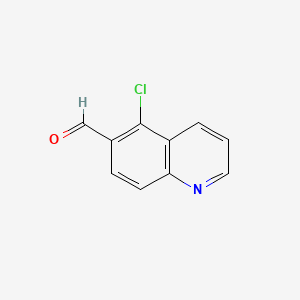

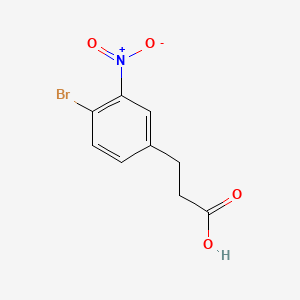

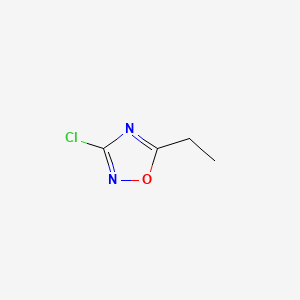

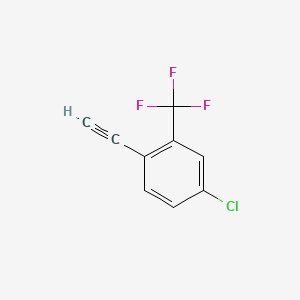

3-Chloro-5-ethyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. These compounds exhibit diverse biological activities, including anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities. Efforts have been made to provide chemical insights for designing new entities with anti-infective potential .

Molecular Structure Analysis

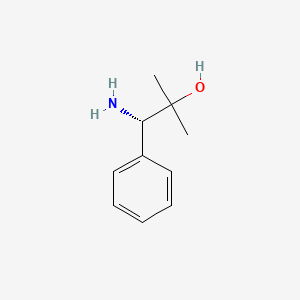

The molecular structure of 3-Chloro-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen atom and two nitrogen atoms. It exists in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The electronegativities of nitrogen and oxygen contribute to its hydrogen bond acceptor properties .

Chemical Reactions Analysis

Research on 1,2,4-oxadiazoles has explored their reactivity and synthetic strategies. Various functional groups can be introduced into the 1,2,4-oxadiazole scaffold, leading to diverse derivatives with potential biological activities. These reactions are crucial for designing novel anti-infective agents .

Physical And Chemical Properties Analysis

Scientific Research Applications

-

Anti-infective Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : These compounds have shown potential as anti-infective agents, with promising targets for mode of action .

-

Pharmacophore Component

- Field : Drug Discovery

- Application : Oxadiazoles have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- Methods : The synthesis of these compounds involves creating nitrogen- and oxygen-containing scaffolds . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : These compounds have shown versatility in the arsenal of drug discovery .

-

Anti-Tuberculosis Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as potential anti-tuberculosis agents .

- Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : Among the 1,2,4-oxadiazoles, a compound was found to be most effective with MIC of 6.3 µg/mL .

-

High Energy Materials

- Field : Material Science

- Application : Oxadiazoles have been utilized as high energy materials or energetic materials .

- Methods : The synthesis of these compounds involves creating nitrogen- and oxygen-containing scaffolds . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for HEMs due to better heat of formation .

-

Anti-Microbial Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as potential anti-microbial agents .

- Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : Among the 1,2,4-oxadiazoles, a compound was found to be most effective with MIC of 6.3 µg/mL .

-

Ionic Salts

- Field : Material Science

- Application : Oxadiazoles have been utilized as ionic salts .

- Methods : The synthesis of these compounds involves creating nitrogen- and oxygen-containing scaffolds . The specific methods and technical details would depend on the particular compound being synthesized.

- Results : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for HEMs due to better heat of formation .

Future Directions

properties

IUPAC Name |

3-chloro-5-ethyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQGIGNDLDNZQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)